
(5E,7Z)-dodeca-5,7-dienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,7Z)-dodeca-5,7-dienol, also known as DODE, is a pheromone produced by female insects that attracts male insects for mating. The chemical structure of DODE is C12H20O, and it has a molecular weight of 180.29 g/mol. DODE has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
(5E,7Z)-dodeca-5,7-dienol works by stimulating the olfactory receptors in male insects, which triggers a behavioral response that leads to mating. (5E,7Z)-dodeca-5,7-dienol is highly specific to certain insect species, and different species have different sensitivity to (5E,7Z)-dodeca-5,7-dienol.
Biochemical and Physiological Effects
(5E,7Z)-dodeca-5,7-dienol has been shown to have various biochemical and physiological effects on insects, including changes in gene expression, hormone levels, and behavior. (5E,7Z)-dodeca-5,7-dienol can also affect the reproductive system of insects, leading to reduced fertility and mating success.
Vorteile Und Einschränkungen Für Laborexperimente
(5E,7Z)-dodeca-5,7-dienol has several advantages for lab experiments, including its high specificity and effectiveness in attracting male insects. However, (5E,7Z)-dodeca-5,7-dienol also has some limitations, including its high cost, variability in effectiveness across different insect species, and potential interference from environmental factors.
Zukünftige Richtungen
There are several future directions for research on (5E,7Z)-dodeca-5,7-dienol, including the development of more efficient synthesis methods, the identification of new insect species that are sensitive to (5E,7Z)-dodeca-5,7-dienol, and the investigation of the ecological impact of using (5E,7Z)-dodeca-5,7-dienol for pest control. Additionally, (5E,7Z)-dodeca-5,7-dienol could also be used in combination with other pheromones or chemicals to enhance its effectiveness and specificity.
Synthesemethoden
(5E,7Z)-dodeca-5,7-dienol can be synthesized through various methods, including chemical synthesis, biosynthesis, and extraction from natural sources. The most commonly used method is chemical synthesis, which involves the reaction between 1,5-hexadiene and acrolein in the presence of a catalyst. Biosynthesis involves the use of enzymes to convert precursors into (5E,7Z)-dodeca-5,7-dienol. Extraction from natural sources involves the isolation of (5E,7Z)-dodeca-5,7-dienol from female insect pheromones.
Wissenschaftliche Forschungsanwendungen
(5E,7Z)-dodeca-5,7-dienol has been extensively studied for its potential applications in pest control, agriculture, and ecology. (5E,7Z)-dodeca-5,7-dienol can be used as a lure to attract male insects, which can be trapped or killed before they mate with females, thereby reducing pest populations. (5E,7Z)-dodeca-5,7-dienol can also be used to monitor insect populations and study their behavior and ecology.
Eigenschaften
CAS-Nummer |
71510-51-5 |
|---|---|
Produktname |
(5E,7Z)-dodeca-5,7-dienol |
Molekularformel |
C12H22O |
Molekulargewicht |
182.3 |
Reinheit |
96% |
Synonyme |
5E7Z-12OH; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




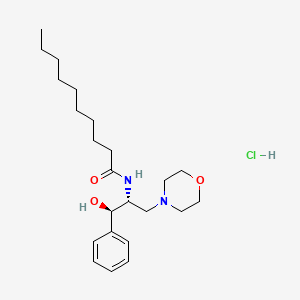
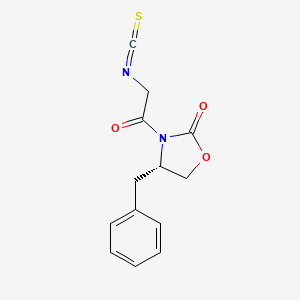


![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
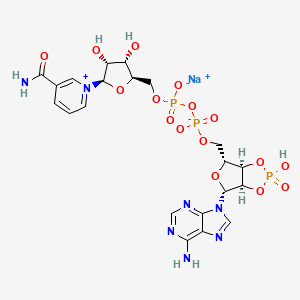
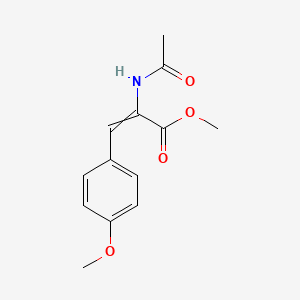
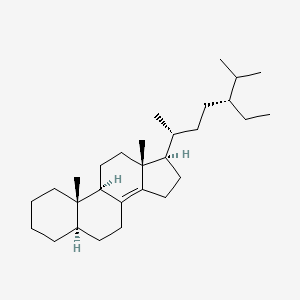
![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)